Cas no 929471-67-0 (4-methoxy-N-2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-ylbenzamide)

4-Methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a synthetic benzofuran derivative with potential applications in pharmaceutical and chemical research. Its structure features methoxy and benzoyl substituents, which may influence its biological activity and binding affinity. The compound's benzofuran core, combined with strategically positioned functional groups, suggests utility in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined molecular architecture allows for precise interactions in biochemical studies. The presence of methoxy groups enhances solubility and stability, making it suitable for experimental applications. This compound is of interest for researchers exploring structure-activity relationships in drug discovery and development.
4-methoxy-N-2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-ylbenzamide structure
929471-67-0 structure
Product name:4-methoxy-N-2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-ylbenzamide
CAS No:929471-67-0
MF:C25H21NO5
MW:415.437947034836
CID:6204461
PubChem ID:26773434

4-methoxy-N-2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-methoxy-N-2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-ylbenzamide
    • 4-methoxy-N-(2-(3-methoxybenzoyl)-3-methylbenzofuran-6-yl)benzamide
    • F2210-0213
    • AKOS001957420
    • 929471-67-0
    • 4-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
    • Inchi: 1S/C25H21NO5/c1-15-21-12-9-18(26-25(28)16-7-10-19(29-2)11-8-16)14-22(21)31-24(15)23(27)17-5-4-6-20(13-17)30-3/h4-14H,1-3H3,(H,26,28)
    • InChI Key: GJNHZDKYKFCDBE-UHFFFAOYSA-N
    • SMILES: O1C(C(C2C=CC=C(C=2)OC)=O)=C(C)C2C=CC(=CC1=2)NC(C1C=CC(=CC=1)OC)=O

Computed Properties

  • Exact Mass: 415.14197277g/mol
  • Monoisotopic Mass: 415.14197277g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 6
  • Complexity: 631
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 77.8Ų

4-methoxy-N-2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-ylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2210-0213-3mg
4-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
929471-67-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2210-0213-10μmol
4-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
929471-67-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2210-0213-2mg
4-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
929471-67-0 90%+
2mg
$59.0 2023-05-16
A2B Chem LLC
BA65295-1mg
4-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
929471-67-0
1mg
$245.00 2024-05-20
Life Chemicals
F2210-0213-5mg
4-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
929471-67-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2210-0213-5μmol
4-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
929471-67-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2210-0213-10mg
4-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
929471-67-0 90%+
10mg
$79.0 2023-05-16
A2B Chem LLC
BA65295-10mg
4-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
929471-67-0
10mg
$291.00 2024-05-20
Life Chemicals
F2210-0213-1mg
4-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
929471-67-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2210-0213-2μmol
4-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
929471-67-0 90%+
2μl
$57.0 2023-05-16

Additional information on 4-methoxy-N-2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-ylbenzamide

Introduction to 4-methoxy-N-2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-ylbenzamide (CAS No. 929471-67-0) and Its Emerging Applications in Chemical Biology

The compound 4-methoxy-N-2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-ylbenzamide (CAS No. 929471-67-0) represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This heterocyclic amide derivative, characterized by its intricate structural framework, has garnered attention due to its unique chemical properties and promising biological activities. The presence of multiple functional groups, including methoxy and benzoyl substituents, contributes to its diverse reactivity and biological interactions, making it a valuable scaffold for drug discovery and mechanistic studies.

Recent advancements in the field of medicinal chemistry have highlighted the importance of polyfunctionalized aromatic compounds in developing novel therapeutic agents. The structural motif of 4-methoxy-N-2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-ylbenzamide aligns well with this trend, as it combines elements known to modulate biological pathways effectively. Specifically, the benzofuran core and the amide linkage have been extensively studied for their roles in inhibiting enzymes and interacting with biological targets. This compound’s design not only leverages these known structural features but also introduces novel modifications that could enhance its pharmacological profile.

In particular, the 4-methoxy group and the 3-methoxybenzoyl moiety play crucial roles in determining the compound’s solubility, metabolic stability, and binding affinity to biological targets. These substituents are strategically positioned to optimize interactions with proteins and enzymes, which is essential for achieving high efficacy in therapeutic applications. The 3-methyl group further contributes to the steric environment of the molecule, influencing its conformational flexibility and thus its ability to bind to specific receptors or enzymes.

One of the most compelling aspects of this compound is its potential as a lead candidate for drug development. Preclinical studies have begun to explore its effects on various biological pathways, particularly those implicated in inflammation, cancer, and neurodegenerative diseases. The benzamide moiety, a well-known pharmacophore, is particularly noteworthy for its ability to modulate enzyme activity through covalent or non-covalent interactions. By incorporating this group into the molecular framework of 4-methoxy-N-2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-ylbenzamide, researchers aim to develop compounds with enhanced binding affinity and selectivity.

Moreover, the benzofuran scaffold is recognized for its versatility in drug design due to its ability to adopt multiple conformations that can fit into different binding pockets of biological targets. This flexibility is particularly advantageous when designing molecules that need to interact with complex protein structures. The presence of both methoxy groups enhances lipophilicity while maintaining water solubility, which is critical for oral bioavailability and systemic distribution. These properties make 4-methoxy-N-2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-ylbenzamide an attractive candidate for further optimization.

Recent research has also highlighted the role of this compound in modulating signaling pathways associated with disease progression. For instance, studies suggest that it may interfere with key enzymes involved in inflammatory responses by inhibiting their activity or altering their conformational state. This mechanism of action aligns with current therapeutic strategies aimed at targeting inflammation directly rather than merely alleviating symptoms. Additionally, preliminary data indicate potential applications in cancer therapy, where the compound may disrupt signaling pathways that promote tumor growth or metastasis.

The synthesis of 4-methoxy-N-2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-ylbenzamide presents an interesting challenge due to its complex structural features. However, advances in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as multi-step organic synthesis combined with modern purification methods allow researchers to obtain high-purity samples suitable for both preclinical testing and industrial applications. The development of efficient synthetic routes is crucial for translating laboratory discoveries into viable therapeutic options.

As research continues to uncover new biological activities and mechanisms associated with this compound, its potential applications are likely to expand further. Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing preclinical studies and ultimately bringing this promising molecule into clinical trials. The integration of computational modeling and high-throughput screening techniques will further accelerate the optimization process by identifying derivatives with improved pharmacological properties.

In conclusion,4-methoxy-N-2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-ylbenzamide (CAS No. 929471-67-0) stands out as a structurally intriguing and biologically relevant compound with significant therapeutic potential. Its unique combination of functional groups makes it a versatile scaffold for drug discovery efforts aimed at addressing various diseases ranging from inflammation-related conditions to cancers. As research progresses,this molecule will undoubtedly continue to attract interest from scientists seeking innovative solutions in medicinal chemistry.

Recommend Articles

Recommended suppliers
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica